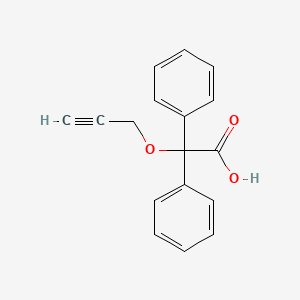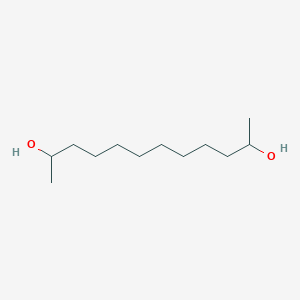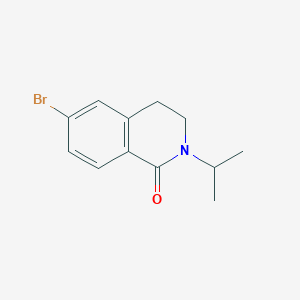
6-Bromo-2-isopropyl-3,4-dihydroisoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-isopropyl-3,4-dihydroisoquinolin-1(2H)-one is a brominated derivative of dihydroisoquinolinone. Compounds in this class are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-isopropyl-3,4-dihydroisoquinolin-1(2H)-one typically involves the bromination of a precursor dihydroisoquinolinone. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds would likely involve large-scale bromination reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form corresponding quinolinones.
Reduction: Reduction reactions could potentially convert the compound to its fully saturated form.
Substitution: The bromine atom can be substituted with other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Quinolinone derivatives.
Reduction: Saturated isoquinolinone derivatives.
Substitution: Various substituted isoquinolinone derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-2-isopropyl-3,4-dihydroisoquinolin-1(2H)-one may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development for various therapeutic areas.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for compounds like 6-Bromo-2-isopropyl-3,4-dihydroisoquinolin-1(2H)-one would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Isopropyl-3,4-dihydroisoquinolin-1(2H)-one: Lacks the bromine atom, potentially altering its reactivity and biological activity.
6-Chloro-2-isopropyl-3,4-dihydroisoquinolin-1(2H)-one: Chlorine instead of bromine, which may affect its chemical properties and interactions.
Uniqueness
The presence of the bromine atom in 6-Bromo-2-isopropyl-3,4-dihydroisoquinolin-1(2H)-one can significantly influence its chemical reactivity and biological activity, making it unique compared to its non-brominated or differently halogenated counterparts.
Properties
Molecular Formula |
C12H14BrNO |
|---|---|
Molecular Weight |
268.15 g/mol |
IUPAC Name |
6-bromo-2-propan-2-yl-3,4-dihydroisoquinolin-1-one |
InChI |
InChI=1S/C12H14BrNO/c1-8(2)14-6-5-9-7-10(13)3-4-11(9)12(14)15/h3-4,7-8H,5-6H2,1-2H3 |
InChI Key |
ORDXIAOZWCAALC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC2=C(C1=O)C=CC(=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




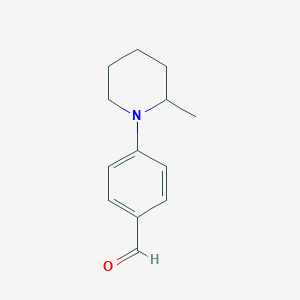
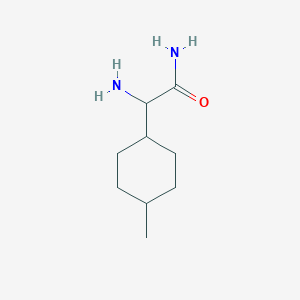

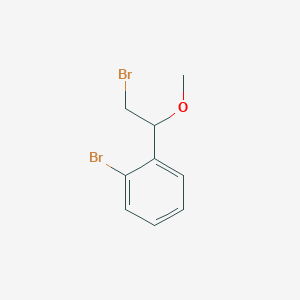

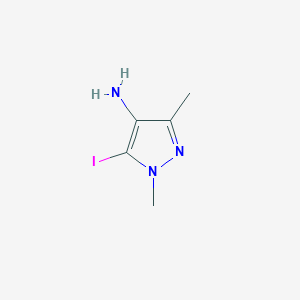
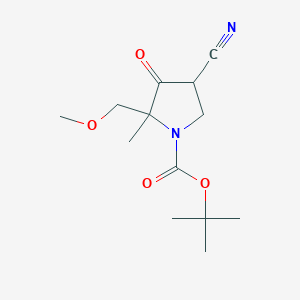


![3-((6-(4-Bromophenyl)-2-(4-chlorobenzyl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl)methylene)indolin-2-one](/img/structure/B13340915.png)
